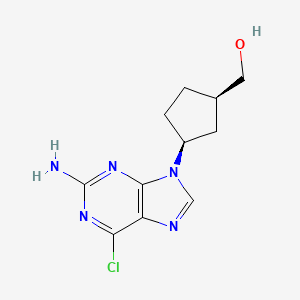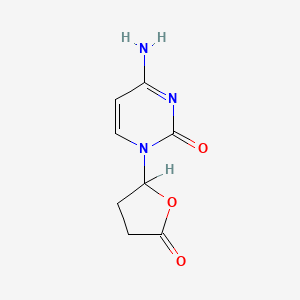
4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone is a heterocyclic compound that contains both pyrimidinone and furanone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone typically involves multi-step organic synthesis. Common starting materials might include pyrimidine derivatives and furanone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective measures for raw material procurement and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanone moiety.
Reduction: Reduction reactions could target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidinone or furanone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated ring system.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar biological activities.
Medicine
In medicine, derivatives of pyrimidinone and furanone are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action for 4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2(1H)-pyrimidinone: Lacks the furanone moiety but shares the pyrimidinone core.
Tetrahydro-5-oxo-2-furanyl derivatives: Compounds with similar furanone structures but different substituents.
Uniqueness
The uniqueness of 4-Amino-1-(tetrahydro-5-oxo-2-furanyl)-2(1H)-pyrimidinone lies in its combined pyrimidinone and furanone structure, which might confer distinct chemical and biological properties compared to its individual components.
Eigenschaften
CAS-Nummer |
64567-41-5 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
4-amino-1-(5-oxooxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O3/c9-5-3-4-11(8(13)10-5)6-1-2-7(12)14-6/h3-4,6H,1-2H2,(H2,9,10,13) |
InChI-Schlüssel |
GPRZFTHGONHBNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
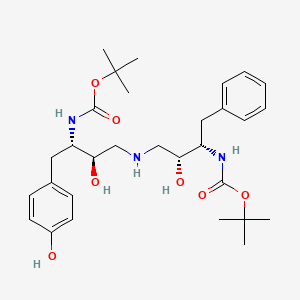
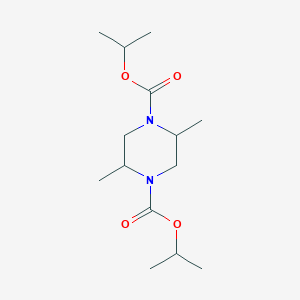
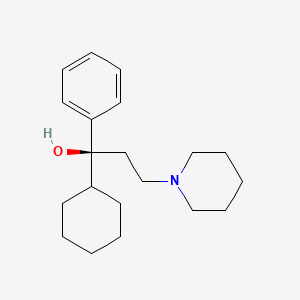
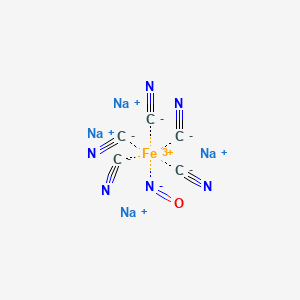
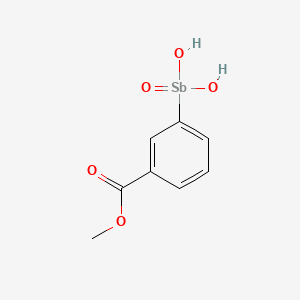
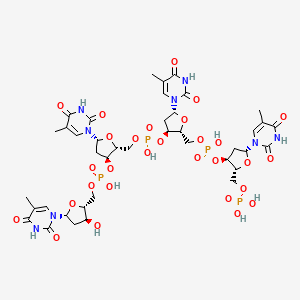
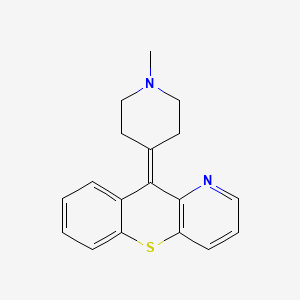
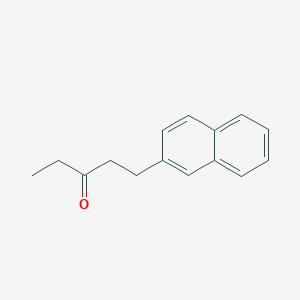
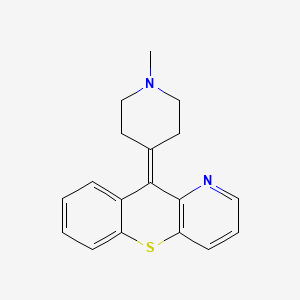

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
